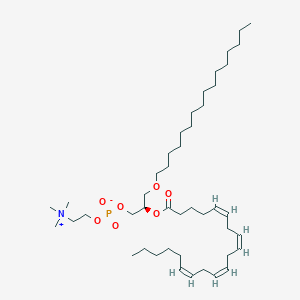

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-PC

Beschreibung

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a bioactive phospholipid compound. It is a type of phosphatidylcholine where the alkyl group is specified as hexadecyl and the acyl group as arachidonoyl. This compound is known for its role in various biological processes and is a significant precursor in the biosynthesis of platelet-activating factor (PAF) C-16 .

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUSFCFZBREELS-WWBBCYQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099483 | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86288-11-1 | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86288-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086288111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,13Z,16Z,19Z,22Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Enzymatic Synthesis Parameters and Outcomes

| Parameter | Value/Description | Source Support |

|---|---|---|

| Enzyme | CoA-independent transacylase | |

| Acyl Donor | 1-Palmitoyl-2-arachidonoyl-PC | |

| Reaction Time | 2–4 hours | |

| Yield | 70–85% | |

| Purity (Post-Purification) | >98% (HPLC) |

Chemical Synthesis via Acylation of Lyso-PAF C-16

Chemical acylation provides an alternative route, particularly when enzymatic methods are impractical. This approach employs activated arachidonic acid derivatives:

-

Activation of Arachidonic Acid :

-

Arachidonic acid is converted to its acyl chloride or N-hydroxysuccinimide ester using thionyl chloride or dicyclohexylcarbodiimide (DCC), respectively.

-

-

Coupling Reaction :

-

Lyso-PAF C-16 is reacted with the activated arachidonate in anhydrous dichloromethane or chloroform.

-

Catalysts: 4-Dimethylaminopyridine (DMAP) at 0.1–0.5 mol%.

-

-

Purification :

This method achieves 60–75% yield but requires stringent anhydrous conditions to prevent hydrolysis of the arachidonoyl group.

Hybrid Enzymatic-Chemical Approaches

Recent advances combine chemical synthesis with enzymatic refinement:

-

Initial Chemical Acylation : Lyso-PAF C-16 is acylated with arachidonic acid methyl ester under mild conditions.

-

Enzymatic Correction : Phospholipase A1 or A2 selectively hydrolyzes misacylated products, ensuring sn-2 specificity.

-

Final Purification : Reverse-phase HPLC with a C18 column resolves HA-Ar-PC from byproducts.

This method balances cost-effectiveness (chemical step) with precision (enzymatic step), yielding 80–88% pure product.

Industrial-Scale Production Challenges

Industrial synthesis of HA-Ar-PC faces hurdles due to:

-

Arachidonic Acid Instability : Susceptibility to oxidation necessitates inert atmospheres (e.g., argon) and antioxidants (e.g., butylated hydroxytoluene).

-

Scalability of Enzymatic Methods : High enzyme costs and batch variability limit large-scale adoption.

-

Regulatory Considerations : Compliance with Good Manufacturing Practice (GMP) for pharmaceutical-grade HA-Ar-PC requires rigorous impurity profiling.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for HA-Ar-PC Preparation

| Method | Yield | sn-2 Specificity | Cost | Scalability |

|---|---|---|---|---|

| Enzymatic | 70–85% | >90% | High | Moderate |

| Chemical | 60–75% | 75–85% | Low | High |

| Hybrid | 80–88% | >95% | Moderate | High |

Quality Control and Characterization

Post-synthesis validation is critical:

Analyse Chemischer Reaktionen

Types of Reactions: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, particularly at the arachidonoyl moiety, leading to the formation of hydroperoxides and other oxidative products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are typically used.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidative derivatives.

Hydrolysis: Lyso-PAF and free fatty acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is synthesized through the acylation of lyso-PAF C-16 by a CoA-independent transacylase. This compound serves as a substrate for enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which plays a crucial role in lipid metabolism and cell signaling pathways. It is involved in the biosynthesis of platelet-activating factor (PAF), a potent mediator of inflammation that increases vascular permeability .

Scientific Research Applications

The diverse applications of HAPC can be categorized into several key areas:

Biochemistry

- Substrate for Enzymatic Assays : HAPC is utilized as a substrate to study the activity of various enzymes, particularly Lp-PLA2. This application is crucial for understanding lipid metabolism and its implications in cardiovascular diseases.

- Cell Signaling Studies : This compound's role in cell signaling pathways has been extensively investigated, revealing its influence on membrane dynamics and cellular responses to external stimuli.

Pharmacology

- Anti-Cancer Research : HAPC has shown potential anti-cancer properties, particularly in inhibiting the proliferation and migration of leukemia and tumor cells. Its ability to modulate cellular signaling pathways makes it a candidate for further cancer therapeutics research.

- Inflammation Modulation : Given its role in PAF biosynthesis, HAPC is studied for its effects on inflammatory responses, which could lead to novel anti-inflammatory therapies .

Biotechnology

- Lipid-Based Drug Delivery Systems : HAPC is explored as a component in lipid-based formulations to enhance drug stability and bioavailability. Its unique structural properties facilitate the development of effective drug delivery systems .

- Model Compound for Lipid Research : Researchers use HAPC as a model compound to study lipid interactions and their biological implications, contributing to advancements in lipidomics .

Case Study 1: Enzymatic Activity Assessment

In a study examining the activity of Lp-PLA2 on HAPC, researchers found that the enzymatic conversion of HAPC leads to the production of lyso-PAF, highlighting its significance in lipid metabolism during granulocytic differentiation. The findings suggest that this compound could serve as a biomarker for certain hematological conditions.

Case Study 2: Anti-Cancer Properties

Research exploring the anti-cancer effects of HAPC demonstrated that treatment with this phospholipid resulted in reduced cell proliferation in various leukemia cell lines. The mechanism was attributed to its ability to interfere with key signaling pathways involved in cell growth and survival, indicating its potential as an adjunct therapy in cancer treatment .

Wirkmechanismus

The mechanism of action of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine involves its role as a precursor in the biosynthesis of platelet-activating factor (PAF) C-16. The compound undergoes acylation through the action of CoA-independent transacylase, transforming lyso-PAF C-16 into PAF C-16 via the remodeling pathway . PAF C-16 is a potent mediator of inflammation and immune responses, acting on specific PAF receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF):

1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with an oleoyl group at the sn-2 position.

Uniqueness: 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct biological activities. The presence of the arachidonoyl group makes it a key player in the biosynthesis of bioactive lipids like PAF C-16, distinguishing it from other similar compounds .

Biologische Aktivität

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (often referred to as plasmenyl-PC) is an ether-linked phospholipid that plays significant roles in cellular signaling and inflammation. Its unique structure, featuring a long-chain alkyl group and an arachidonic acid moiety, contributes to its biological activities, including its involvement in membrane dynamics and inflammatory responses.

Chemical Structure and Properties

1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is characterized by:

- Alkyl Chain : Hexadecyl group (C16)

- Arachidonoyl Group : Arachidonic acid (C20:4) at the sn-2 position

- Phosphocholine Head Group

This structure allows it to interact with various cellular components, influencing membrane fluidity and signaling pathways.

1. Arachidonic Acid Release

One of the primary biological activities of 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is its ability to release arachidonic acid upon stimulation. This process is crucial for the synthesis of bioactive lipids involved in inflammation and cell signaling. Studies have shown that upon activation, this compound can yield arachidonate and 1-O-alkyl-2-lyso-GPC, which may subsequently participate in the formation of platelet-activating factor (PAF) or other signaling molecules .

2. Interaction with Enzymes

The compound exhibits significant interactions with various enzymes:

- Lipoprotein-associated phospholipase A2 (Lp-PLA2) : It serves as a substrate for Lp-PLA2, which preferentially hydrolyzes oxidized phospholipids over standard phospholipids. Notably, the activity of Lp-PLA2 towards 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine is lower compared to other PAF analogs .

3. Role in Inflammation

The compound has been implicated in mediating inflammatory responses. It acts as a precursor for various lipid mediators that modulate inflammation. For instance, it can enhance neutrophil activation and contribute to the formation of neutrophil extracellular traps (NETs), which are important in the immune response .

Case Study 1: Neutrophil Activation

In a study examining the effects of this compound on human peripheral blood neutrophils, it was found that stimulation with phorbol myristate acetate (PMA) led to enhanced NETosis when cells were pre-treated with 1-O-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine. This suggests its role in promoting inflammatory responses through neutrophil activation .

Case Study 2: Phospholipid Metabolism

Research involving human polymorphonuclear leukocytes demonstrated that this compound is metabolized into various lipid species upon stimulation, indicating its dynamic role in phospholipid metabolism and cellular signaling pathways .

Data Tables

Q & A

Q. What are the established protocols for synthesizing 1-O-Hexadecyl-2-arachidonoyl-snsnsn-glycero-3-phosphocholine?

- Methodological Answer : A chemoenzymatic approach is widely used. First, optically pure -glycero-3-phosphocholine is synthesized using phospholipase A2 (PLA2) to hydrolyze the -2 acyl group, followed by reacylation with arachidonic acid anhydride. This method minimizes acyl migration (≤3%) and achieves high enantiomeric purity . For example, carbon-13-labeled analogs are prepared by starting with -enriched glycerol and stearic acid, followed by enzymatic deprotection and reacylation .

Q. What purification techniques are effective post-synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) and column chromatography are critical. TLC with silica gel plates (chloroform:methanol:water, 65:25:4) identifies acyl migration byproducts. Column chromatography using Sephadex LH-20 or reversed-phase HPLC resolves enantiomers and removes unreacted substrates. Purity (>98%) is confirmed via NMR and mass spectrometry .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., , , ) resolves stereochemistry and acyl chain positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 745.5985 for PC O-34:1). Lipid classification databases (e.g., LMSD) provide reference spectra for comparison .

Q. What are the biological roles of this lipid in disease models?

- Methodological Answer : It modulates inflammatory pathways by serving as a substrate for phospholipase A2 (PLA2), releasing arachidonic acid for eicosanoid synthesis. In vitro, 12.5 µM concentrations enhance IL-1β production in monocytes, suggesting a role in cytokine regulation. Plasma levels correlate with lung cancer biomarkers, validated via lysophosphatidylcholine profiling .

Advanced Research Questions

Q. How can isotopic labeling be optimized in the glycerol backbone for NMR studies?

- Methodological Answer : Use a 50:50 mixture of glycerol-1,3- and glycerol-2- to avoid - coupling artifacts. Enzymatic synthesis with PLA2 ensures regiospecific labeling. Labeled analogs (e.g., 2-O-arachidonoyl-1-O-stearoyl--glycero-3-phosphocholine) enable precise NMR analysis of membrane dynamics without signal splitting .

Q. How to address acyl migration during synthesis?

- Methodological Answer : Acyl migration is minimized by:

Q. What strategies are used to study membrane interactions of this phospholipid?

- Methodological Answer : Solid-state NMR with -labeled lipids probes depth and orientation in bilayers. Fluorescent probes (e.g., ADIFAB) track real-time PLA2 activity. Differential scanning calorimetry (DSC) measures phase transitions, while neutron reflectometry quantifies lipid packing in model membranes .

Q. How to design experiments analyzing PLA2 activity using this compound?

Q. How to ensure optical purity during large-scale synthesis?

- Methodological Answer : Optically pure intermediates are achieved via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.